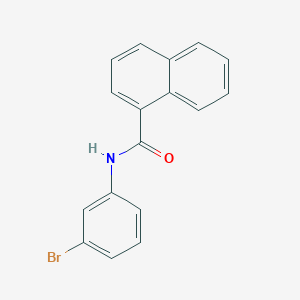![molecular formula C17H19N3O2 B374151 (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE](/img/structure/B374151.png)
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a nitrobenzylidene group attached to a benzenediamine core, with diethyl groups on the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE typically involves the condensation reaction between N1,N~1~-diethyl-1,4-benzenediamine and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of the corresponding amine from the Schiff base.
Substitution: Various substituted derivatives of the aromatic ring.
Applications De Recherche Scientifique
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE may have applications in various fields, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE: Similar Schiff bases with different substituents on the aromatic ring or different alkyl groups on the nitrogen atoms.
N~1~,N~1~-dimethyl-N~4~-(2-nitrobenzylidene)-1,4-benzenediamine: A similar compound with methyl groups instead of ethyl groups.
N~1~,N~1~-diethyl-N~4~-(4-nitrobenzylidene)-1,4-benzenediamine: A similar compound with the nitro group in a different position on the benzylidene group.
Uniqueness
This compound is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other Schiff bases.
Propriétés
Formule moléculaire |
C17H19N3O2 |
|---|---|
Poids moléculaire |
297.35g/mol |
Nom IUPAC |
N,N-diethyl-4-[(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H19N3O2/c1-3-19(4-2)16-11-9-15(10-12-16)18-13-14-7-5-6-8-17(14)20(21)22/h5-13H,3-4H2,1-2H3 |
Clé InChI |
XGEMBWZUWCISAT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,10-Dichloro-8-methoxy-10,11-dihydrodibenzo[b,f]thiepine](/img/structure/B374068.png)


![5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione](/img/structure/B374078.png)




![N-(4-chlorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B374089.png)





